N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide

X-ray crystallography conformational analysis N-arylsulfonamide geometry

N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide (CAS 117561-94-1) is a crystalline N-arylsulfonamide derivative with the molecular formula C₁₄H₁₄N₂O₄S and a molecular weight of 306.34 g/mol. The compound features a 2-nitrobenzenesulfonyl pharmacophore core coupled to a 2,5-dimethylaniline moiety.

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
CAS No. 117561-94-1
Cat. No. B3045993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide
CAS117561-94-1
Molecular FormulaC14H14N2O4S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H14N2O4S/c1-10-7-8-11(2)12(9-10)15-21(19,20)14-6-4-3-5-13(14)16(17)18/h3-9,15H,1-2H3
InChIKeyPDFQBOINVLVHBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide (CAS 117561-94-1): Core Structural and Physicochemical Identity


N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide (CAS 117561-94-1) is a crystalline N-arylsulfonamide derivative with the molecular formula C₁₄H₁₄N₂O₄S and a molecular weight of 306.34 g/mol [1]. The compound features a 2-nitrobenzenesulfonyl pharmacophore core coupled to a 2,5-dimethylaniline moiety. It is synthesized via condensation of 2-nitrobenzenesulfonyl chloride with 2,5-dimethylaniline under basic conditions, yielding a product that can be recrystallized to constant melting point from dilute ethanol, with purity verified by infrared spectroscopy [2]. The compound crystallizes in the triclinic space group P1 with unit cell parameters a = 8.1987(7) Å, b = 9.6729(9) Å, c = 9.9328(9) Å, α = 84.386(9)°, β = 72.096(8)°, γ = 89.239(9)°, and V = 745.86(12) ų [2].

Why N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide Cannot Be Interchanged with Generic N-Arylsulfonamide Analogs


Within the N-aryl-2-nitrobenzenesulfonamide class, the precise methylation pattern on the aniline ring governs molecular conformation through steric and electronic effects that are not predictable from the sulfonamide core alone. Crystallographic evidence demonstrates that the 2,5-dimethyl substitution pattern induces a unique torsional geometry at the S–N bond and a distinct dihedral angle between the aromatic rings compared to positional isomers such as the 2,3-dimethylphenyl analog [1]. Furthermore, the ortho-nitro group position on the sulfonyl ring is critical: the 2-nitro isomer exhibits an intramolecular N–H···O(nitro) hydrogen bond that stabilizes a syn conformation of the N–H bond relative to the nitro group, a conformational feature absent or altered in 4-nitro regioisomers [1][2]. These structural differences directly impact molecular recognition events such as hydrogen-bonding-driven crystal packing and, by inference, binding to biological targets where the presentation of the sulfonamide pharmacophore is conformationally constrained [1].

Quantitative Differentiation Evidence for N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide Versus Closest Analogs


S–N Torsional Angle Divergence: 2,5-Dimethylphenyl vs. 2,3-Dimethylphenyl Isomer

The S–N bond torsional angle of N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide (I) is 71.41(18)°, representing a substantially different twist geometry from N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (II), which crystallizes with two independent molecules in the asymmetric unit exhibiting torsional angles of −60.37(30)° and +58.81(34)° [1][2]. The magnitude and sign of the torsion in (I) differ by approximately 11–13° from molecule 2 of (II) and by over 130° from molecule 1 of (II). This torsional divergence is a direct consequence of the altered steric environment imposed by the methyl group arrangement on the aniline ring.

X-ray crystallography conformational analysis N-arylsulfonamide geometry

Inter-Ring Dihedral Angle Comparison: 2,5-Dimethylphenyl vs. 2,3-Dimethylphenyl Analog

The dihedral angle between the sulfonyl benzene ring and the anilino benzene ring in N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide (I) is 51.07(8)°. In comparison, the 2,3-dimethylphenyl isomer (II) exhibits larger dihedral angles of 53.67(8)° and 56.99(9)° for its two independent molecules [1][2]. The 2,5-dimethyl substitution thus yields a more coplanar arrangement of the two aromatic rings by approximately 2.6–5.9°, consistent with reduced steric clash between the ortho-methyl group and the sulfonyl oxygen atoms.

solid-state conformation π–π stacking crystal engineering

N–H Bond Conformation: Syn to ortho-Nitro with Anti-to-ortho-Methyl Geometry in the 2,5-Dimethylphenyl System

In N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide (I), the N–H bond adopts a syn conformation relative to the ortho-nitro group on the sulfonyl ring, while simultaneously being anti to the ortho-methyl group and syn to the meta-methyl group on the aniline ring [1]. This contrasts with N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide (II), where the N–H bond is anti to both ortho- and meta-methyl groups [1][2]. The distinct N–H orientation in (I) enables a specific intermolecular N–H···O=sulfonamide hydrogen-bonding pattern that generates inversion dimers in the crystal lattice, a supramolecular motif that may not be identically reproduced by the 2,3-dimethyl isomer [1].

intramolecular hydrogen bonding N–H orientation crystal packing

Crystal Packing: Inversion Dimer Formation via N–H···O=S Hydrogen Bonds

In the crystal structure of N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide, pairs of molecules are linked into centrosymmetric inversion dimers through intermolecular N1–H1N···O2(S) hydrogen bonds involving the sulfonamide N–H donor and a sulfonyl oxygen acceptor from a neighboring molecule [1]. The refinement quality indicators for the structure are R[F² > 2σ(F²)] = 0.042 and wR(F²) = 0.108, with a goodness-of-fit S = 1.14 based on 3027 independent reflections and 193 refined parameters [1]. This specific dimeric motif is a direct consequence of the conformational features unique to the 2,5-dimethylphenyl substitution pattern and provides a reproducible solid-state signature that distinguishes this compound from its positional isomers.

supramolecular chemistry hydrogen-bond motifs crystal engineering

Synthetic Accessibility and Precursor Identity: Ortho-Nitro Group as a Latent Amino Handle for Downstream Diversification

N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide is prepared in a single high-yielding step by reacting 2-nitrobenzenesulfonyl chloride (4.4 g, 20 mmol) with 2,5-dimethylaniline (2.4 g, 20 mmol) in dichloromethane with pyridine (1.8 mL, 22 mmol) as base . The 2-nitro group serves as a latent primary amine precursor: reduction with SnCl₂·2H₂O in ethyl acetate under reflux cleanly affords the corresponding 2-amino-N-(2,5-dimethylphenyl)benzenesulfonamide, an intermediate suitable for further derivatization . This synthetic utility is class-specific to 2-nitrobenzenesulfonamides (Nosyl derivatives), which are privileged intermediates in Fukuyama amine synthesis and heterocycle construction; the 4-nitro regioisomer lacks this well-established reductive diversification pathway with the same chemoselectivity profile [1].

synthetic intermediate 2-nitrobenzenesulfonamide (Nosyl) chemistry Fukuyama amine synthesis

Carbonic Anhydrase Inhibitory Potential: 2-Nitrobenzenesulfonamide Pharmacophore as a Recognized CA Inhibitor Scaffold

The 2-nitrobenzenesulfonamide core is a recognized carbonic anhydrase (CA) inhibitory scaffold [1]. A structurally related N-nitrobenzenesulfonamide derivative has been co-crystallized with human carbonic anhydrase II (hCA II), revealing that the sulfonamide nitrogen coordinates to the catalytic zinc ion while the nitro group engages in hydrogen-bonding interactions within the active site [2]. Although direct Ki/IC₅₀ data for N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide against specific CA isoforms are not yet available in public databases, the class-level evidence establishes that N-substitution on the 2-nitrobenzenesulfonamide scaffold modulates CA isoform selectivity profiles [2]. The 2,5-dimethylphenyl N-substituent is expected to confer distinct isoform selectivity compared to unsubstituted N-phenyl or N-benzyl analogs based on the documented conformational differences described above.

carbonic anhydrase inhibition zinc-binding group sulfonamide pharmacophore

Optimal Research and Procurement Scenarios for N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide


Structure–Activity Relationship (SAR) Studies on N-Arylsulfonamide Conformational Effects

Researchers investigating how N-aryl substitution patterns modulate sulfonamide pharmacophore geometry should prioritize N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide as the 2,5-dimethyl reference compound. Head-to-head crystallographic comparisons with the 2,3-dimethylphenyl isomer reveal a 11–13° difference in S–N torsional angle and a 2.6–5.9° reduction in inter-ring dihedral angle [1][2]. These quantifiable conformational differences make the compound a well-defined probe for correlating molecular geometry with biological activity in enzyme inhibition or receptor binding SAR campaigns.

Solid-State Form and Polymorph Screening in Crystalline Sulfonamide Libraries

The robust N–H···O=S inversion dimer motif observed in the crystal structure of N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide, with refinement R = 0.042 and goodness-of-fit S = 1.14 [1], provides a reference-quality crystal form. This makes the compound suitable as a standard in polymorph screening studies where the dimeric hydrogen-bond motif serves as a diagnostic feature for form identification via powder X-ray diffraction (PXRD) or single-crystal analysis.

Synthetic Intermediate for 2-Aminobenzenesulfonamide-Derived Heterocycle Construction

The 2-nitro group enables chemoselective reduction to 2-amino-N-(2,5-dimethylphenyl)benzenesulfonamide [1], which can serve as a key intermediate in the synthesis of nitrogenous heterocycles such as indazoles, quinazolinones, and quinoxalinones via intramolecular C- or N-arylation strategies [2]. Procurement of the 2-nitro isomer (rather than the 4-nitro or 3-nitro regioisomers) is essential when the synthetic route relies on the established ortho-nitro reduction–cyclization cascade.

Carbonic Anhydrase Inhibitor Lead Development

Given that the 2-nitrobenzenesulfonamide core is a validated carbonic anhydrase inhibitory scaffold [1], and that N-nitrosulfonamide derivatives have been co-crystallized with hCA II [2], N-(2,5-dimethylphenyl)-2-nitrobenzenesulfonamide represents a candidate for CA isoform selectivity profiling. The 2,5-dimethylphenyl substitution pattern, with its characterized conformational signature, may confer a selectivity profile distinct from simpler N-phenyl or N-benzyl 2-nitrobenzenesulfonamides, making it a rational choice for focused CA inhibitor library expansion.

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